Reduced Lipophilicity vs. Benzodioxane Scaffolds: A Quantified Advantage for CNS Drug-Likeness
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine exhibits a computed logP of 0.9 [1], which is substantially lower than that of the widely used 2,3-dihydro-1,4-benzodioxane scaffold, for which reported logP values range from 1.46 to 2.01 [2]. This represents a reduction in lipophilicity of approximately 0.5–1.1 log units. In the context of CNS drug discovery, lower logP is directly correlated with reduced risk of promiscuous binding, lower plasma protein binding, and improved metabolic stability, all critical parameters for advancing lead compounds beyond the hit stage .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.9 (computed, XLogP3) |
| Comparator Or Baseline | 2,3-dihydro-1,4-benzodioxane: LogP 1.46-2.01 (multiple sources) |
| Quantified Difference | ~0.5–1.1 log units lower |
| Conditions | Calculated using XLogP3 algorithm (target) and various methods (comparator) |
Why This Matters
For CNS-targeted projects, a scaffold with a sub-1.0 logP offers a superior starting point for maintaining favorable ADME properties during optimization, reducing the need for late-stage polarity adjustments that can compromise potency.
- [1] MolAid. (n.d.). 2,3-二氢-1,4-二并[2,3-b]吡啶 | 129421-32-5. Compound Database Entry. View Source
- [2] ChemSrc. (2016). 6-Methyl-2,3-dihydro[1,4]dioxino[2,3-b]pyridine. Chemical Properties. View Source
